molecular formula C14H15FN4O B2892323 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2097896-81-4

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No.: B2892323
CAS No.: 2097896-81-4
M. Wt: 274.299
InChI Key: QFGVBDPDYBOROR-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic compound that features a triazole ring, a fluorophenyl group, and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be synthesized through a cyclopropanation reaction followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Chemical Biology: The compound can serve as a probe to study biological processes involving triazole-containing molecules.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The cyclopropanecarboxamide moiety may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-phenylcyclopropanecarboxamide: Lacks the fluorine atom, which may affect its binding affinity and biological activity.

    N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-(4-chlorophenyl)cyclopropanecarboxamide: Contains a chlorine atom instead of fluorine, which can influence its chemical reactivity and pharmacokinetic properties.

Uniqueness

The presence of the fluorophenyl group in N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide distinguishes it from similar compounds, potentially offering enhanced binding affinity, metabolic stability, and unique biological activities.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(triazol-2-yl)ethyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O/c15-12-3-1-11(2-4-12)14(5-6-14)13(20)16-9-10-19-17-7-8-18-19/h1-4,7-8H,5-6,9-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGVBDPDYBOROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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